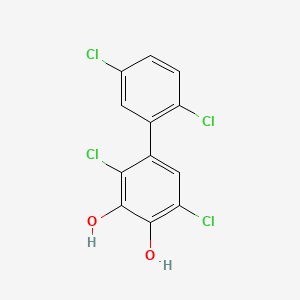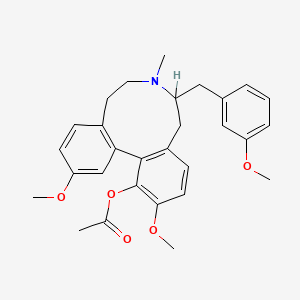
Propan-2-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group attached to a phenyl ring substituted with ethyl and dimethoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate typically involves the reaction of 3-ethyl-4,5-dimethoxyphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
Propan-2-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group or the aromatic ring, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of new carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Propan-2-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propan-2-yl (3-ethenyl-4,5-dimethoxyphenyl)carbamate: Similar in structure but with an ethenyl group instead of an ethyl group.
Propan-2-yl (3-methyl-4,5-dimethoxyphenyl)carbamate: Contains a methyl group instead of an ethyl group.
Propan-2-yl (3-ethyl-4,5-dihydroxyphenyl)carbamate: Features hydroxyl groups instead of methoxy groups.
Uniqueness
Propan-2-yl (3-ethyl-4,5-dimethoxyphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of both ethyl and dimethoxy groups can affect the compound’s electronic properties and steric interactions, making it distinct from its analogs.
Eigenschaften
CAS-Nummer |
84972-02-1 |
|---|---|
Molekularformel |
C14H21NO4 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
propan-2-yl N-(3-ethyl-4,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO4/c1-6-10-7-11(15-14(16)19-9(2)3)8-12(17-4)13(10)18-5/h7-9H,6H2,1-5H3,(H,15,16) |
InChI-Schlüssel |
BGZZOEUYYWDLIG-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC(=C1)NC(=O)OC(C)C)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,6,9,13-tetramethyl-19-methylidene-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14416041.png)
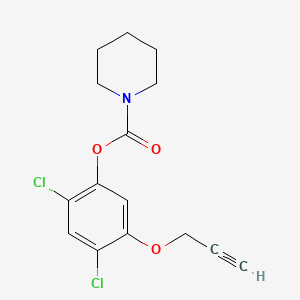
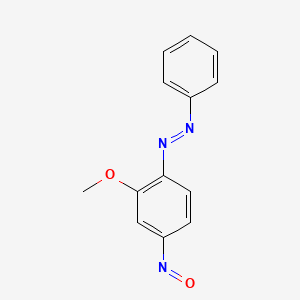
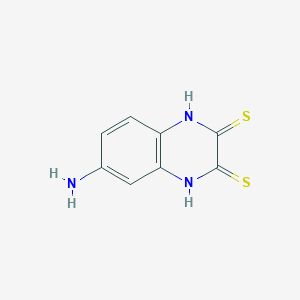

phosphane](/img/structure/B14416070.png)
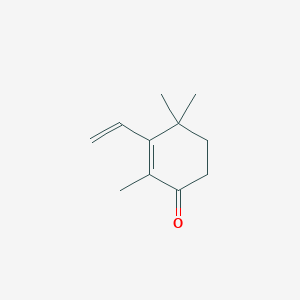
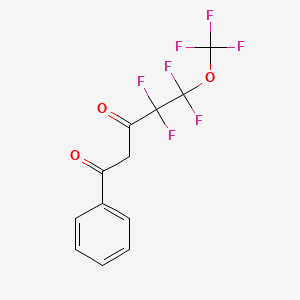
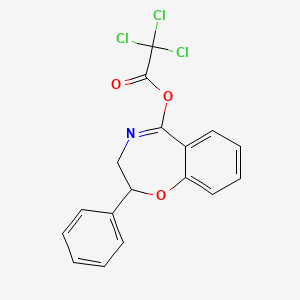
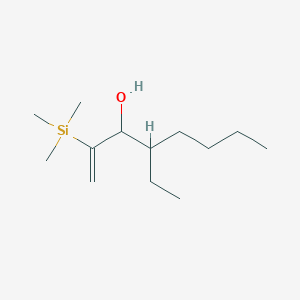
![4-[2-(2,4-Dinitrophenyl)ethenyl]-N,N-diethylaniline](/img/structure/B14416099.png)

